PAT1inh-B01
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Overview
Description
PAT1inh-B01 is a selective inhibitor of the solute carrier family 26 member 6 (SLC26A6) protein, which functions as a chloride/bicarbonate exchanger. This compound has shown significant potential in blocking fluid absorption in the small intestine, making it a valuable tool for research into small intestinal hyposecretory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PAT1inh-B01 involves the formation of a pyrazolo-pyrido-pyrimidinone core structure. The key steps include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the pyrido and pyrimidinone moieties via condensation reactions.
- Final functionalization steps to introduce the specific substituents required for selective inhibition of SLC26A6 .
Industrial Production Methods: While detailed industrial production methods are proprietary, the general approach involves optimizing the synthetic route for large-scale production. This includes:
- Scaling up the cyclization and condensation reactions.
- Ensuring high purity and yield through advanced purification techniques.
- Implementing stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions: PAT1inh-B01 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation Reactions: Often require oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Utilize reducing agents like sodium borohydride or lithium aluminum hydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with altered functional groups, while oxidation and reduction reactions can modify the oxidation state of specific atoms within the molecule .
Scientific Research Applications
PAT1inh-B01 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study anion exchange mechanisms and to develop new inhibitors targeting similar transporters.
Biology: Helps in understanding the physiological role of SLC26A6 in fluid absorption and electrolyte balance.
Medicine: Potential therapeutic applications in treating conditions related to small intestinal hyposecretory disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery .
Mechanism of Action
PAT1inh-B01 exerts its effects by selectively inhibiting the SLC26A6 protein, which mediates chloride/bicarbonate exchange. The compound binds to the active site of SLC26A6, preventing the transport of chloride and bicarbonate ions across the cell membrane. This inhibition disrupts fluid absorption in the small intestine, making it a valuable tool for studying related disorders .
Comparison with Similar Compounds
SLC26A3 Inhibitors:
Other Anion Exchange Inhibitors: Compounds like DIDS (4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid) inhibit a broader range of anion exchangers but lack the specificity of PAT1inh-B01
Uniqueness: this compound stands out due to its high selectivity for SLC26A6, making it a more precise tool for studying the physiological and pathological roles of this specific transporter. Its ability to block fluid absorption in the small intestine without affecting related transporters highlights its potential for targeted therapeutic applications .
Properties
Molecular Formula |
C22H18BrF3N6O2 |
---|---|
Molecular Weight |
535.3 g/mol |
IUPAC Name |
11-[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]-5-phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one |
InChI |
InChI=1S/C22H18BrF3N6O2/c1-12-19(23)20(22(24,25)26)29-31(12)11-18(33)30-8-7-15-14(10-30)21(34)32-17(27-15)9-16(28-32)13-5-3-2-4-6-13/h2-6,9,28H,7-8,10-11H2,1H3 |
InChI Key |
GPOYUOYUWZBINV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCC3=C(C2)C(=O)N4C(=N3)C=C(N4)C5=CC=CC=C5)C(F)(F)F)Br |
Origin of Product |
United States |
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